molecular formula C11H8ClNO2 B13558392 Methyl 6-chloroquinoline-5-carboxylate

Methyl 6-chloroquinoline-5-carboxylate

Cat. No.: B13558392
M. Wt: 221.64 g/mol
InChI Key: OUXQWRYVJKVWPX-UHFFFAOYSA-N
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Description

Methyl 6-chloroquinoline-5-carboxylate is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at position 6 and a methyl ester group at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 6-chloroquinoline-5-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-7-3-2-6-13-9(7)5-4-8(10)12/h2-6H,1H3

InChI Key

OUXQWRYVJKVWPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including methyl 6-chloroquinoline-5-carboxylate, can be achieved through various methods. One common approach involves the photocatalytic reaction between aniline, methyl propionate, and paraformaldehyde, catalyzed by polythiophene encapsulated Au-Fe3O4 nanoparticles using water as a solvent under irradiation of a 60 W tungsten filament bulb . Another method includes the use of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

    Reduction: Reduction of quinoline N-oxides back to quinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides, Grignard reagents, and various catalysts.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

Methyl 6-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly for its anticancer and antimalarial activities.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity

Mechanism of Action

The mechanism of action of methyl 6-chloroquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, they can interfere with DNA synthesis and repair mechanisms, contributing to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 6-chloroquinoline-5-carboxylate, a detailed comparison with structurally analogous compounds is provided below.

Structural Analogs and Substituent Effects

Key analogs include:

Compound Name CAS Number Substituents (Position) Similarity Index* Key Properties/Applications
Methyl 2-chloroquinoline-5-carboxylate 1192569-38-2 Cl (2), COOCH₃ (5) 1.00 High reactivity in Suzuki couplings
Methyl 2-chloro-6-methylquinoline-4-carboxylate 1094217-62-5 Cl (2), CH₃ (6), COOCH₃ (4) 1.00 Enhanced lipophilicity for drug design
Ethyl 2-chloro-5-methylquinoline-4-carboxylate 1617517-85-7 Cl (2), CH₃ (5), COOCH₂CH₃ (4) 0.97 Lower melting point than methyl esters
Methyl quinoline-5-carboxylate 16675-62-0 COOCH₃ (5) 0.92 Fluorescence properties for sensors
Methyl 6-chloro-5-methylnicotinate 65169-42-8 Cl (6), CH₃ (5), COOCH₃ (3) Intermediate in agrochemical synthesis

*Similarity indices (0.00–1.00) derived from structural overlap analysis in and .

Key Observations:

Substituent Positioning: The chlorine atom at position 6 in this compound distinguishes it from analogs like methyl 2-chloroquinoline-5-carboxylate. This positional difference significantly alters electronic density, affecting reactivity in cross-coupling reactions .

Ester Group Variations: Methyl esters generally exhibit higher polarity and lower thermal stability compared to ethyl esters (e.g., ethyl 2-chloroquinoline-4-carboxylate, CAS 5467-61-8) .

Methyl vs. Hydroxy Substituents: Compounds like ethyl 6-hydroxyquinoline-3-carboxylate (CAS 6972-86-7) show reduced electrophilicity compared to chlorinated derivatives, limiting their use in nucleophilic substitutions .

Physicochemical Properties

  • Solubility: Chlorine at position 6 enhances hydrophobicity compared to unsubstituted methyl quinoline-5-carboxylate (CAS 16675-62-0), making it less soluble in polar solvents .
  • Thermal Stability: Methyl esters (e.g., methyl 2-chloroquinoline-6-carboxylate, CAS 849807-09-6) decompose at ~200°C, whereas ethyl analogs (e.g., ethyl 2-chloro-5-methylquinoline-4-carboxylate) show stability up to 220°C .

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